molecular formula C10H9ClN2O B1270348 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 287197-95-9

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B1270348
CAS No.: 287197-95-9
M. Wt: 208.64 g/mol
InChI Key: JDAULQMOFMANSL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxadiazole N-oxides.

    Reduction Reactions: Reduction of the oxadiazole ring can yield different reduced forms of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.

    Oxidation Products: Oxadiazole N-oxides.

    Reduction Products: Reduced oxadiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the 4-methyl group on the phenyl ring.

    2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    2-(Bromomethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Has a bromomethyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of both the chloromethyl and 4-methylphenyl groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAULQMOFMANSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353152
Record name 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287197-95-9
Record name 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287197-95-9
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Synthesis routes and methods

Procedure details

To a mixture of 4-methylbenzohydrazide 14 (10 g, 66.59 mmol) and K2CO3 (16.57 g, 119.86 mmol) in acetonitrile (100 mL) was added 2-chloroacetyl chloride (9.02 g, 79.9 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, washed with H2O and ether, and dried to afford N′-(2-chloroacetyl)-4-methylbenzohydrazide 15 (13 g, 82%) which was used for the next step without further purification. A mixture of N′-(2-chloroacetyl)-4-methylbenzohydrazide 15 (6.0 g, 26.47 mmol) and phosphorous oxychloride (5.0 g, 32.84 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 16 (4 g). Yield: 72%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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